(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted with a phenyl group at the 4-position and an amino-linked 3,4-dimethoxyphenyl group at the β-position of the acrylonitrile scaffold. This compound is structurally distinct due to the combination of a thiazole core, a nitrile group, and a secondary amine bridge, which may enhance solubility and binding specificity compared to simpler analogs .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-24-18-9-8-16(10-19(18)25-2)22-12-15(11-21)20-23-17(13-26-20)14-6-4-3-5-7-14/h3-10,12-13,22H,1-2H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVFZGYNLKWAU-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, commonly referred to as DAPTA, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
DAPTA has the molecular formula and a molecular weight of 363.44 g/mol. Its structure includes a thiazole moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial effects.
The biological activity of DAPTA can be attributed to several mechanisms:
- Inhibition of Protein Interactions : DAPTA has been studied for its ability to inhibit the interaction between eIF4E and eIF4G, which is crucial in the regulation of translation initiation. This inhibition can lead to decreased protein synthesis in cancer cells, potentially reducing tumor growth .
- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The presence of both the thiazole and aromatic amine groups enhances this activity through interactions with cellular targets .
- Antimicrobial Activity : DAPTA has shown potential antimicrobial effects, particularly against Gram-positive bacteria. The thiazole ring is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl and thiazole rings can significantly affect the biological activity of DAPTA. For instance:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Thiazole Variants : Altering substituents on the thiazole ring can modulate potency against specific cancer cell lines, as demonstrated in various analogs .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole Substituents
The thiazole ring’s substitution pattern significantly influences bioactivity. For example:
- (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile () replaces the 4-phenyl group with a 4-nitrophenyl moiety.
- (2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile () substitutes the thiazole’s 4-phenyl with a 3,4-dichlorophenyl group and incorporates a 4-butylphenylamino group. Chlorine atoms increase lipophilicity, which could enhance membrane permeability but reduce solubility. The bulky butyl chain may sterically hinder target binding .
Analogues with Varied Phenyl Substituents
The 3,4-dimethoxyphenyl group in the target compound is a key pharmacophore. Modifications here yield distinct activity profiles:
- (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile () replaces the thiazole with a 4-methoxyphenyl group and adopts a Z-configuration. The Z-isomer’s planar geometry may limit steric interactions but reduce conjugation efficiency compared to the E-isomer. This compound exhibited utility as a dipolarophile in heterocycle synthesis, suggesting reactivity differences due to geometry .
- Curcumin analogs () with 3,4-dimethoxyphenyl groups, such as (3e), demonstrated potent antioxidant and enzyme inhibitory activities (e.g., ACE inhibition: IC₅₀ = 0.89 µM). However, their cyclopentanone/cyclohexanone scaffolds differ from the acrylonitrile-thiazole framework, highlighting the role of the nitrile group in modulating electronic properties .
Analogues with Alternative Core Structures
- This compound showed potent anticancer activity (average GI₅₀ = 2.59 µM), particularly against melanoma cells (GI₅₀ = 0.229 µM). The benzofuran core may improve DNA intercalation compared to thiazole .
- 2-(Benzothiazol-2-yl)-3-(substituted phenyl)acrylonitriles () feature a benzothiazole ring instead of thiazole. These compounds’ synthesis via condensation reactions underscores the versatility of acrylonitrile derivatives, though their bioactivity remains unexplored .
Data Tables
Table 1: Anticancer Activity of Selected Analogues
| Compound | Cancer Cell Line (GI₅₀, µM) | Reference |
|---|---|---|
| (Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | MDA-MB-435 (0.229) | |
| Curcumin analog (3e) | N/A (Antioxidant focus) |
Table 2: Key Structural Features and Bioactivities
Key Findings and Mechanistic Insights
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group enhances electron density, improving antioxidant and enzyme-binding capacities, as seen in curcumin analogs .
- Thiazole vs. Benzofuran : Thiazole’s sulfur atom may facilitate hydrogen bonding or metal chelation, whereas benzofuran’s oxygen enables stronger π-stacking, influencing anticancer activity .
- Stereochemistry : E-configuration in the target compound likely optimizes spatial alignment for target binding compared to Z-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
